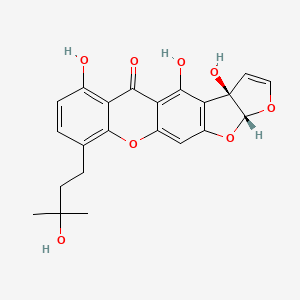
Austocystin D
描述
Austocystin D (AD) is a poorly water-soluble natural product isolated from Aspergillus . It is a potent cytotoxic agent selected in a 26-cell-line panel . A mechanism study showed that AD directly damaged DNA in the presence of mammalian liver microsomes .
Synthesis Analysis
Austocystin D liposomes (AD-Ls) were prepared by the film dispersion–ultrasonication method . The encapsulation efficiency of AD-Ls was 83.74 ± 1.26% . AD was continuously released from liposomes up to 72 h in in-vitro experiments .Molecular Structure Analysis
The obtained liposomes were a mildly translucent suspension, with a particle size of 71.26 ± 6.43 nm, a polydispersity index of 0.259 ± 0.017 and a zeta potential of −9.9 ± 1.8 mV . Transmission electron microscope examination showed that the liposomes had a spherical shape and a multilayer structure .Chemical Reactions Analysis
The selective cytotoxic action of Austocystin D arises from its selective activation by cytochrome P450 (CYP) enzymes in specific cancer cell lines . This leads to induction of DNA damage in cells and in vitro .Physical And Chemical Properties Analysis
Austocystin D is a poorly water-soluble natural product . The obtained liposomes were a mildly translucent suspension, with a particle size of 71.26 ± 6.43 nm, a polydispersity index of 0.259 ± 0.017 and a zeta potential of −9.9 ± 1.8 mV .科学研究应用
Cytotoxic Agent with Antitumor Activity
Austocystin D has been identified as a potent cytotoxic agent with notable antitumor activity. This effectiveness is particularly evident in cells expressing the multidrug resistance transporter MDR1. The mechanism behind its selective cytotoxicity is linked to its activation by cytochrome P450 (CYP) enzymes in specific cancer cell lines, leading to DNA damage. This selectivity for particular cell lines underlines its potential in targeting or overcoming chemoresistance in cancer treatments (Marks et al., 2011).
Biosynthetic Study
In the study of its biosynthetic origins, the 13C NMR spectrum of Austocystin D, a mycotoxin produced by Aspergillus ustus, was assigned. This study elucidates the pathway from anthraquinone to xanthone in its biosynthesis, providing insight into its molecular structure and formation (Horak et al., 1983).
Novel Metabolite Discovery
Extraction from Aspergillus ustus revealed Austocystin D as one of the novel metabolites named austocystins. These compounds, characterized as dihydrofuro xanthenones, were identified through chemical degradation and NMR techniques, contributing to the understanding of fungal metabolites and their potential applications (Steyn & Vleggaar, 1974).
Inhibitor of Protein Tyrosine Phosphatases
Austocystin D, among other mycotoxins, showed significant inhibitory activity against protein tyrosine phosphatases (PTPs). This suggests a potential role in therapeutic applications related to diseases where PTPs are key factors, like certain cancers and metabolic diseases (Liang et al., 2020).
安全和危害
未来方向
The selective cytotoxic action of Austocystin D is caused by its selective activation by cytochrome P450 (CYP) enzymes in these cancer cell lines, which results in DNA damage in cells and in vitro . These results suggest that Austocystin D may be of clinical benefit for targeting or overcoming chemoresistance .
属性
IUPAC Name |
(4R,8R)-2,4,18-trihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-21(2,26)6-5-10-3-4-11(23)14-17(24)15-12(29-19(10)14)9-13-16(18(15)25)22(27)7-8-28-20(22)30-13/h3-4,7-9,20,23,25-27H,5-6H2,1-2H3/t20-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTQFTUOAJRUDO-IFMALSPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970589 | |
| Record name | 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Austocystin D | |
CAS RN |
55256-53-6 | |
| Record name | (3aR,12aR)-3a,12a-Dihydro-3a,4,6-trihydroxy-9-(3-hydroxy-3-methylbutyl)-5H-furo[3′,2′:4,5]furo[3,2-b]xanthen-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55256-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Austocystin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



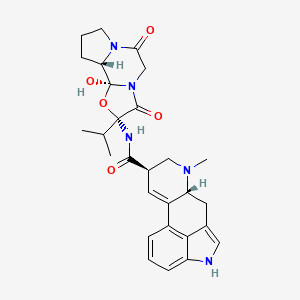
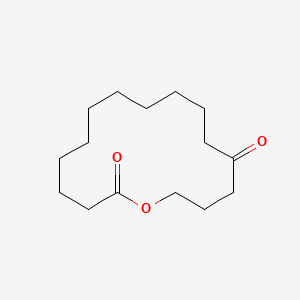
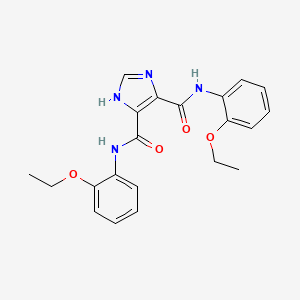
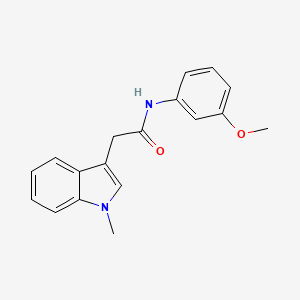
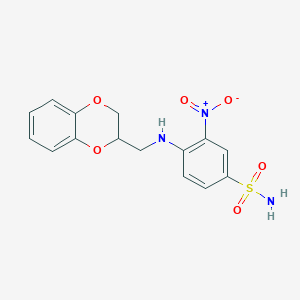
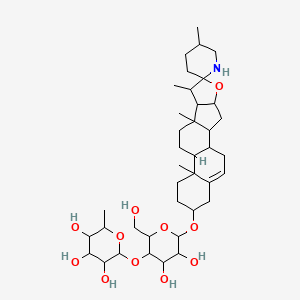
![5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1231532.png)
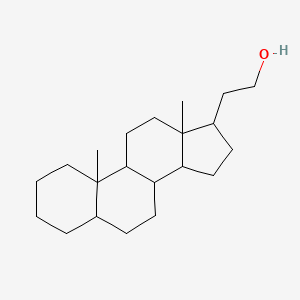
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol](/img/structure/B1231536.png)
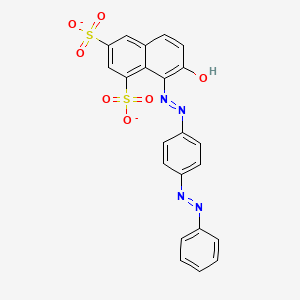
![2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione](/img/structure/B1231539.png)
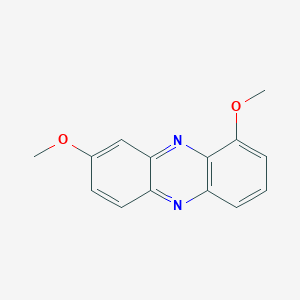
![5-[[2-[2-[[Cyclohexyl(oxo)methyl]amino]-1-oxoethoxy]-1-oxoethyl]amino]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester](/img/structure/B1231546.png)
![2-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole](/img/structure/B1231547.png)